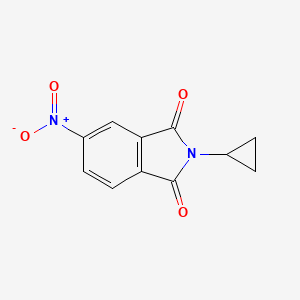

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-cyclopropyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10-8-4-3-7(13(16)17)5-9(8)11(15)12(10)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBSKRFXBSEHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a cyclopropyl-substituted isoindole precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitro group without affecting the cyclopropane or dione moieties .

-

Sodium borohydride with transition metal catalysts enables partial reduction to hydroxylamine derivatives, useful for further functionalization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in acid-mediated or transition metal-catalyzed reactions:

Mechanistic Insights :

-

Acidic conditions protonate the cyclopropane, leading to ring-opening via carbocation intermediates .

-

Copper-catalyzed oxidative conditions promote radical-mediated insertion reactions, forming fused bicyclic structures .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes regioselective substitution:

Regiochemical Notes :

-

Nitro groups direct incoming electrophiles to the meta position (C-4 and C-6) .

-

Steric hindrance from the cyclopropyl group limits substitution at C-7 .

Condensation Reactions

The acidic N–H proton participates in Mannich and nucleophilic substitution reactions:

Applications :

-

Mannich reactions yield pharmacologically active derivatives with enhanced solubility .

-

Alkylation at nitrogen modulates electronic properties for coordination chemistry .

Oxidation Reactions

The dione moiety and cyclopropane are susceptible to oxidative transformations:

Limitations :

-

Strong oxidants like KMnO<sub>4</sub> degrade the aromatic ring, limiting synthetic utility .

-

Epoxidation retains the isoindole-dione core but introduces strain in the cyclopropane .

Comparative Reactivity Table

| Functional Group | Reactivity Ranking (1 = most reactive) | Preferred Reactions |

|---|---|---|

| Nitro group | 1 | Reduction, nucleophilic aromatic substitution |

| Cyclopropane | 2 | Ring-opening, [2+2] cycloaddition |

| Isoindole-dione | 3 | N-Alkylation, condensation |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C11H8N2O3

- Molecular Weight : 220.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione features a nitro group at the 5-position and a cyclopropyl group at the 2-position of the isoindole framework, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of isoindole derivatives, including 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione, as anticancer agents. A structure-based drug design approach identified this compound as a potent inhibitor of specific cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction mechanisms.

Androgen Receptor Antagonism : Research has shown that isoindole derivatives can act as antagonists to the androgen receptor (AR), which is crucial in prostate cancer progression. The compound's structural modifications enhance binding affinity to the AR, making it a candidate for further development in hormone-related therapies .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as an effective building block in organic synthesis. Its unique functional groups allow for various transformations, making it useful in synthesizing more complex molecules. For example, it can be utilized in the synthesis of novel heterocycles through cycloaddition reactions.

Reactivity Studies : The nitro group enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitution reactions. This property is advantageous for creating diverse derivatives with potential applications in pharmaceuticals .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer properties of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

The compound exhibited a lower IC50 value compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis and Derivative Formation

In another study focusing on synthetic applications, researchers utilized 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione as a precursor for synthesizing novel nitrogen-containing heterocycles. The following derivatives were synthesized:

| Derivative Name | Yield (%) | Application Area |

|---|---|---|

| Cyclopropyl Isoindole Derivative A | 85 | Antimicrobial agents |

| Cyclopropyl Isoindole Derivative B | 90 | Anti-inflammatory drugs |

These derivatives demonstrated enhanced biological activities compared to their parent compound, showcasing the versatility of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

Core Structure :

- The target compound belongs to the isoindole-dione family, characterized by a fused bicyclic system with two ketone groups. In contrast, Ethyl 5-nitroindoline-1-carboxylate is based on indoline , a saturated indole analog, while N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide incorporates an indole ring system .

- The isoindole-dione core confers rigidity and electron-withdrawing properties, which may enhance stability in synthetic pathways compared to indoline or indole derivatives.

Substituent Effects: The nitro group in the target compound and Ethyl 5-nitroindoline-1-carboxylate is a strong electron-withdrawing group, likely influencing reactivity in reduction or nucleophilic substitution reactions.

Molecular Weight and Lipophilicity :

- The target compound has the lowest molecular weight (232.20 g/mol), likely due to fewer alkyl substituents compared to the indole-derived analog (242.28 g/mol).

- Ethyl 5-nitroindoline-1-carboxylate’s ethyl ester group increases lipophilicity, which may enhance membrane permeability in drug design compared to the parent isoindole-dione .

Biological Activity

2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the isoindole derivative class. Its unique structure includes a cyclopropyl group, a nitro group, and a dione functionality, which contribute to its distinct biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Synthetic Routes

The synthesis of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:

- Nitration of a cyclopropyl-substituted isoindole precursor.

- Cyclization and oxidation steps under controlled conditions using strong acids and oxidizing agents.

- Molecular Formula: C11H8N2O4

- Molecular Weight: 220.19 g/mol

- CAS Number: 307990-28-9

The biological activity of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione is attributed to its interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl moiety may enhance binding affinity and specificity towards these targets.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

- Cytotoxicity Assay: MTT assay was employed to evaluate the cytotoxic effects on human cancer cell lines (e.g., HepG2, MCF7, HeLa).

Antinociceptive Activity

In addition to its cytotoxic effects, the compound has shown promise in pain management:

- In vitro studies indicated that derivatives of isoindole diones reduced COX-2 levels in activated RAW 264.7 cells, suggesting anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural components of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione are critical for its biological activity:

| Structural Feature | Role in Activity |

|---|---|

| Nitro Group | Enhances reactivity and potential for bioreduction |

| Cyclopropyl Group | Increases binding affinity to molecular targets |

| Dione Functionality | Contributes to overall stability and reactivity |

Comparative Analysis with Similar Compounds

The biological activity of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-5-nitroisoindole | Lacks dione functionality | Moderate cytotoxicity |

| 5-Nitroisoindole | Lacks cyclopropyl group | Lower cytotoxicity |

| 2-Cyclopropyl-1H-isoindole | Lacks nitro group | Reduced activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoindole derivatives:

- Synthesis and Cytotoxic Activity : A study reported on the synthesis of various indole derivatives demonstrating significant cytotoxic activity against cancer cell lines while exhibiting low toxicity towards normal cells .

- Antinociceptive Effects : Research highlighted the anti-inflammatory potential of isoindole derivatives through COX inhibition in vitro .

Q & A

Q. How can researchers optimize the synthesis of 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione to improve yield and purity?

Methodological Answer: Employ factorial design (e.g., 2^k factorial experiments) to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. Use ANOVA to identify statistically significant factors affecting yield and purity. Monitor reaction progress via HPLC or NMR to validate intermediate and final product integrity .

Q. What analytical techniques are recommended for characterizing the structural stability of this compound under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Pair with pH-dependent solubility assays and UV-Vis spectroscopy to monitor degradation kinetics. Validate structural integrity via XRD and FTIR to detect crystalline or conformational changes .

Q. What are the key considerations for ensuring reproducibility in synthesis across different laboratory settings?

Methodological Answer: Standardize protocols by controlling environmental variables (humidity, temperature) and using calibrated equipment. Implement internal standards (e.g., deuterated solvents for NMR) to normalize data. Document reaction parameters meticulously, including stirring rates and reagent addition sequences, to minimize batch-to-batch variability .

Q. How should researchers design a stability-indicating assay under accelerated storage conditions?

Methodological Answer: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) per ICH guidelines. Use HPLC-MS to quantify degradation products and identify hydrolytic or oxidative pathways. Compare results with control samples stored at ambient conditions to establish degradation profiles .

Q. What methodologies are effective in assessing thermodynamic stability in different solvent systems?

Methodological Answer: Perform solubility studies in polar/non-polar solvents and calculate Hansen solubility parameters. Use DSC to measure melting points and Gibbs free energy changes. Complement with computational solvation models (e.g., COSMO-RS) to predict solvent-solute interactions .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism in nucleophilic substitution reactions?

Methodological Answer: Apply density functional theory (DFT) to model transition states and activation energies. Validate with kinetic isotope effect (KIE) studies and in-situ IR spectroscopy to detect transient intermediates. Cross-reference computational results with experimental HPLC-MS data to confirm proposed pathways .

Q. How can Design of Experiments (DoE) be applied to investigate synergistic effects on photodegradation?

Methodological Answer: Use a central composite design to evaluate variables such as UV intensity, oxygen concentration, and solvent polarity. Employ response surface methodology (RSM) to model interaction effects. Monitor degradation via LC-MS and UV-Vis spectroscopy, applying multivariate analysis to decouple contributing factors .

Q. How can membrane separation technologies enhance purification efficiency?

Methodological Answer: Integrate nanofiltration membranes with tailored pore sizes to separate byproducts based on molecular weight. Optimize transmembrane pressure and solvent composition to maximize flux and selectivity. Validate purity using HPLC and mass spectrometry, correlating membrane performance with rejection coefficients .

Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data in cross-coupling reactions?

Methodological Answer: Re-examine computational models for overlooked intermediates (e.g., radical species) using ab initio molecular dynamics (AIMD). Conduct in-situ Raman spectroscopy to capture short-lived intermediates. Cross-validate with kinetic Monte Carlo simulations to reconcile theoretical and experimental rate constants .

Q. What role does molecular dynamics simulation play in predicting solid-state behavior in crystalline formulations?

Methodological Answer: Simulate crystal packing using force fields (e.g., COMPASS) to predict polymorphism and lattice energies. Compare with XRD data to validate predicted crystallographic patterns. Incorporate AI-driven tools (e.g., COMSOL Multiphysics) to optimize crystallization conditions for desired polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.